molecular formula C7H16O3S B13566729 3,3-Dimethyl-2-butanol methanesulfonate CAS No. 67764-23-2

3,3-Dimethyl-2-butanol methanesulfonate

Cat. No.: B13566729
CAS No.: 67764-23-2
M. Wt: 180.27 g/mol
InChI Key: RONIPIKRZUERBK-UHFFFAOYSA-N
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Description

3,3-Dimethylbutan-2-yl methanesulfonate is an organic compound with the molecular formula C7H16O3S. It is a methanesulfonate ester derived from 3,3-dimethylbutan-2-ol. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylbutan-2-yl methanesulfonate can be synthesized through the reaction of 3,3-dimethylbutan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .

Industrial Production Methods

Industrial production of 3,3-dimethylbutan-2-yl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbutan-2-yl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

    Elimination reactions: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: The major products depend on the nucleophile used. For example, using sodium iodide would yield 3,3-dimethylbutan-2-yl iodide.

    Elimination reactions: The major product is 3,3-dimethylbut-1-ene.

Scientific Research Applications

3,3-Dimethylbutan-2-yl methanesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-dimethylbutan-2-yl methanesulfonate involves its role as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutan-2-yl chloride: Similar in structure but with a chloride leaving group instead of methanesulfonate.

    3,3-Dimethylbutan-2-yl bromide: Similar in structure but with a bromide leaving group.

    3,3-Dimethylbutan-2-yl tosylate: Similar in structure but with a tosylate leaving group.

Uniqueness

3,3-Dimethylbutan-2-yl methanesulfonate is unique due to its methanesulfonate leaving group, which is more stable and less prone to side reactions compared to halides. This makes it a preferred reagent in certain synthetic applications where high selectivity and yield are desired .

Properties

CAS No.

67764-23-2

Molecular Formula

C7H16O3S

Molecular Weight

180.27 g/mol

IUPAC Name

3,3-dimethylbutan-2-yl methanesulfonate

InChI

InChI=1S/C7H16O3S/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3

InChI Key

RONIPIKRZUERBK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)OS(=O)(=O)C

Origin of Product

United States

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